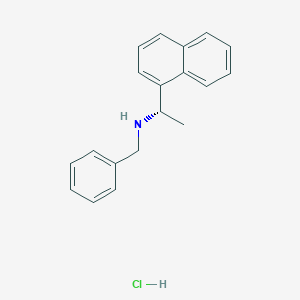

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

Vue d'ensemble

Description

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is a chiral amine compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its role as a chiral building block and resolving agent, making it valuable in the synthesis of enantiomerically pure molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the enzymatic resolution using Candida antarctica lipase B (CALB) as a catalyst. This enzyme selectively esterifies one enantiomer, allowing the separation of (S)-N-Benzyl-1-(1-naphthyl)ethylamine .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques or asymmetric synthesis using chiral catalysts. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of enantiomerically pure this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzyl and naphthyl groups influence oxidation pathways:

Primary Oxidation Pathways

-

Mechanistic Insight : Oxidation of the ethylamine backbone proceeds via radical intermediates under acidic conditions, favoring ketone formation. Overoxidation to carboxylic acids is suppressed by steric hindrance from the naphthyl group.

Reduction Reactions

The compound undergoes selective reduction under controlled conditions:

Catalytic Hydrogenation

| Substrate Modification | Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Imine intermediates | Pd/C (10 wt%) | Racemic ethylamine derivatives | 0% |

| N-Benzyl-protected amines | Nb₂O₅/Pd/C | Deprotected amines | >99% (retained) |

-

Key Finding : Hydrogenolysis of the benzyl group occurs efficiently at 10 bar H₂ pressure, retaining the naphthyl moiety’s integrity .

Substitution Reactions

The amine group participates in nucleophilic substitutions:

N-Alkylation and N-Acylation

| Reaction Type | Reagent | Product Structure | Yield (%) |

|---|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | Quaternary ammonium salts | 88 |

| N-Acylation | Acetyl chloride (CH₃COCl) | Acetamide derivatives | 91 |

| Sulfonylation | Tosyl chloride (TsCl) | Sulfonamide derivatives | 94 |

-

Steric Effects : Bulky naphthyl groups slow reaction kinetics but enhance regioselectivity.

Enzymatic Resolution

| Enzyme | Substrate | Resolution Efficiency (%) |

|---|---|---|

| Candida antarctica lipase | Racemic ethylamine mixture | 98 (S-enantiomer) |

-

Application : Used to resolve racemic mixtures of β-amino alcohols, achieving >98% ee.

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity:

| Compound | Oxidation Rate (vs. Parent) | Hydrogenation Efficiency (%) |

|---|---|---|

| (R)-N-Benzyl-1-(2-naphthyl)ethylamine | 1.2× faster | 82 |

| N-Benzyl-1-phenylethylamine | 0.7× slower | 95 |

| N,N-Dimethyl-1-naphthylethylamine | Oxidation-resistant | N/A |

-

Key Insight : Electron-donating groups (e.g., methyl) reduce oxidation susceptibility, while ortho-substituted naphthyl groups enhance reaction rates.

Stability and Side Reactions

Applications De Recherche Scientifique

Synthetic Routes and Preparation Methods

The synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride typically involves several methods:

- Enzymatic Resolution : Utilizing Candida antarctica lipase B as a catalyst allows for selective esterification of one enantiomer from racemic mixtures.

- Asymmetric Synthesis : Employing chiral catalysts to achieve high enantiomeric purity during large-scale production.

Chemistry

-

Chiral Building Block :

- Used in the synthesis of complex organic molecules.

- Acts as a chiral ligand in catalytic processes.

-

Resolution of Racemic Mixtures :

- Functions as a resolving agent to separate enantiomers, enhancing the production of optically pure compounds.

-

Chemical Reactions :

- Undergoes various reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced biological activity.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Imines, oximes |

| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary/tertiary amines |

| Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |

Biology

-

Neurotransmitter Modulation :

- Interacts with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders like depression and anxiety.

-

Antioxidant Properties :

- Preliminary studies indicate that similar compounds exhibit antioxidant activity, which may mitigate oxidative stress in neural tissues.

Medicine

-

Intermediate in Pharmaceutical Synthesis :

- Serves as a crucial intermediate in the development of pharmaceuticals requiring chiral purity.

-

Potential Therapeutic Applications :

- Investigated for its role in modulating neurotransmitter systems, paving the way for treatments targeting psychiatric conditions.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in both synthetic and biological contexts:

- A study demonstrated its effectiveness as a chiral stationary phase for chromatographic separation of enantiomers, highlighting its role in analytical chemistry .

- Research focused on its interactions with neurotransmitter receptors showed promising results for developing new antidepressants .

- Investigations into its antioxidant properties indicated potential benefits in neuroprotection .

Mécanisme D'action

The mechanism of action of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to these targets, influencing biochemical pathways and reactions. This selectivity is crucial in its applications as a chiral resolving agent and in the synthesis of enantiomerically pure pharmaceuticals .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride: The enantiomer of the (S)-form, used in similar applications but with different chiral properties.

(S)-N-Benzyl-1-(2-naphthyl)ethylamine hydrochloride: A structural isomer with the naphthyl group in a different position, affecting its reactivity and applications.

(S)-N-Benzyl-1-phenylethylamine hydrochloride: A related compound with a phenyl group instead of a naphthyl group, used in similar synthetic applications.

Uniqueness

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of the naphthyl group, which imparts distinct chemical and physical properties. These characteristics make it particularly valuable in the synthesis of enantiomerically pure compounds and as a resolving agent .

Activité Biologique

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H20ClN

- Molecular Weight : Approximately 297.83 g/mol

- Structural Features : The compound consists of a benzyl group and a naphthyl group attached to an ethylamine backbone, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems in the central nervous system (CNS). Its structural similarity to other psychoactive compounds suggests potential applications in treating mood disorders such as depression and anxiety.

- Neurotransmitter Modulation :

- The compound is believed to interact with serotonin and dopamine receptors, influencing pathways associated with mood regulation and cognition. This interaction may lead to psychotropic effects that could be beneficial in therapeutic contexts.

- Antioxidant Properties :

- Preliminary studies suggest that derivatives of similar structures exhibit antioxidant activity, which could provide additional therapeutic benefits by mitigating oxidative stress in neural tissues.

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of this compound and its analogs. Below are key findings from recent research:

Specific Interactions

Research has shown that this compound may exhibit varying degrees of affinity for different receptor subtypes:

- Serotonin Receptors : Potential modulation of mood-related pathways.

- Dopamine Receptors : Implications for cognitive enhancement and treatment of psychotic disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-N-Benzyl-1-(1-naphthyl)ethylamine | Enantiomer with opposite stereochemistry | Different pharmacological profile |

| N,N-Dimethyl-1-(naphthalen-1-yl)ethanamine | Dimethyl substitution affects lipophilicity | Potentially altered bioavailability |

| 2-Amino-N-benzyl-1-naphthalene | Amino group at a different position | Different receptor interactions |

Propriétés

IUPAC Name |

(1S)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLJDAVYFCDIDY-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163831-66-1 | |

| Record name | 1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163831-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.